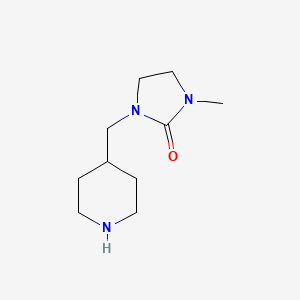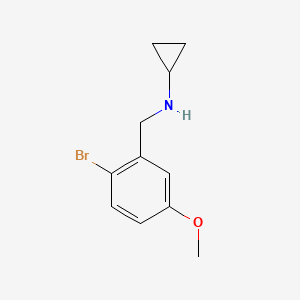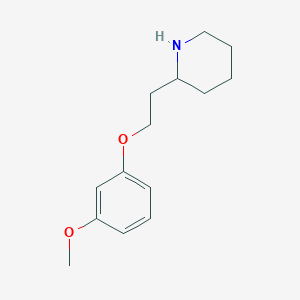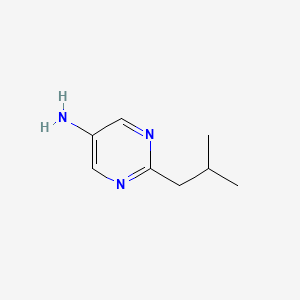
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
描述
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one, also known as Ro 115-1240, is a potent and selective antagonist of the neuropeptide Y1 receptor. Neuropeptide Y is a neurotransmitter that plays a role in regulating appetite, stress response, and anxiety. The Y1 receptor is found in high concentrations in the hypothalamus, which is responsible for regulating hunger and satiety. Ro 115-1240 has been studied for its potential use in treating obesity, anxiety, and other disorders related to neuropeptide Y signaling.
作用机制
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 acts as an antagonist at the Y1 receptor, blocking the binding of neuropeptide Y to the receptor. This inhibition of neuropeptide Y signaling has been shown to reduce food intake and body weight in animal models of obesity. 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
生化和生理效应
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 reduces food intake and body weight in animal models of obesity. 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 has also been shown to reduce anxiety-like behavior in animal models. In addition, 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 has been shown to have effects on blood pressure, heart rate, and other physiological parameters.
实验室实验的优点和局限性
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 has several advantages as a research tool. It is a potent and selective antagonist of the Y1 receptor, making it useful for studying the physiological and behavioral effects of neuropeptide Y signaling. 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 is also relatively stable and easy to synthesize, making it readily available for research purposes.
One limitation of 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 is that it has only been studied in animal models, and its effects in humans are not yet known. In addition, 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 may have off-target effects at high concentrations, which could complicate interpretation of results.
未来方向
There are several potential future directions for research on 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240. One area of interest is in the development of new drugs for the treatment of obesity and related disorders. 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 has shown promise as a tool for reducing food intake and body weight in animal models, and further research could lead to the development of new drugs that target the Y1 receptor.
Another potential area of research is in the development of new tools for studying neuropeptide Y signaling. 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 is a useful tool for studying the physiological and behavioral effects of neuropeptide Y signaling, and further research could lead to the development of new compounds with even greater selectivity and potency.
Overall, 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 is a promising compound with potential applications in the treatment of obesity, anxiety, and other disorders related to neuropeptide Y signaling. Further research is needed to fully understand its effects and potential therapeutic applications.
科学研究应用
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 has been extensively studied for its potential therapeutic applications. Studies have shown that 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 is a potent and selective antagonist of the Y1 receptor, with little to no activity at other neuropeptide Y receptors. This selectivity makes 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 a useful tool for studying the physiological and behavioral effects of neuropeptide Y signaling.
属性
IUPAC Name |
1-methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-7-13(10(12)14)8-9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQMLTUWOQUFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1454014.png)

![N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1454016.png)
![4,6,10-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-13-one](/img/structure/B1454017.png)


amine](/img/structure/B1454020.png)
![5-{8-Oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}pentanoic acid](/img/structure/B1454022.png)




![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1454035.png)